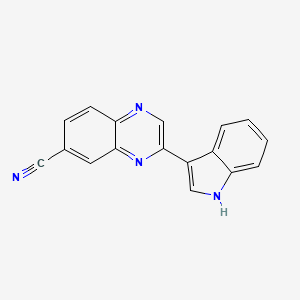

3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile

Description

Properties

IUPAC Name |

3-(1H-indol-3-yl)quinoxaline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4/c18-8-11-5-6-15-16(7-11)21-17(10-20-15)13-9-19-14-4-2-1-3-12(13)14/h1-7,9-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJYLBZOUAKIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=C4C=CC(=CC4=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252933 | |

| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380571-59-4 | |

| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380571-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinoxalinecarbonitrile, 3-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Condensation Approach

A commonly reported preparation method involves the condensation of 3-(1H-indol-3-yl)quinoxaline with cyanogen bromide under basic conditions. This reaction typically occurs in organic solvents such as acetonitrile, followed by purification through recrystallization from ethyl acetate. This approach is widely used for laboratory-scale synthesis and forms the basis for industrial scale-up with process optimization for yield and purity.

Brønsted Acid-Mediated Substitution

Recent advances have demonstrated Brønsted acid-mediated mono- and di-substitution reactions of quinoxalines with indoles as an efficient pathway to indolocarbazole-quinoxaline scaffolds, which include the target compound. This method uses acids like hydrochloric acid (HCl) to catalyze the reaction in acetonitrile at moderate temperatures (~70 °C) over 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and products are purified by column chromatography.

Catalytic One-Pot Synthesis

Indium(III) Chloride-Catalyzed One-Pot Reaction

An innovative and efficient method involves an InCl3-catalyzed two-component reaction between 1-(2-aminophenyl)indoles and 2-propargyloxybenzaldehydes. This one-pot synthesis generates three new C/N–C bonds in a single operation, forming complex fused heterocyclic quinoxaline derivatives structurally related to 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile.

- Reaction conditions: Refluxing in p-xylene under InCl3 catalysis.

- Mechanism: Involves imine formation, electrophilic aromatic substitution, nucleophilic addition, and hydrogen shift steps.

- Yields: Moderate to good, ranging from 25% to 83%.

- Advantages: High atom- and step-economy, inexpensive catalyst, good substrate scope.

Optimization of Reaction Conditions

Acid Catalyst Screening (Brønsted Acid Method)

| Entry | Acid Catalyst | Equiv. | Yield (%) |

|---|---|---|---|

| 1 | H2SO4 | 1.2 | 42 |

| 2 | Et2O·BF3 | 1.2 | Trace |

| 3 | FeCl3 | 1.2 | Trace |

| 4 | p-TSA | 1.2 | 47 |

| 5 | HBr | 1.2 | 53 |

| 6 | HCl | 1.2 | 65 |

| 7 | CH3COOH | 1.2 | No reaction (nr) |

| 8 | HCl | 0.3 | 36 |

| 9 | HCl | 0.5 | 40 |

| 10 | HCl | 1.0 | 39 |

| 11 | HCl | 1.5 | 47 |

| 12 | HCl | 2.0 | 48 |

Reaction conditions: 0.3 mmol each of reactants in acetonitrile at 70 °C for 24 h.

Solvent Screening (Using HCl 1.2 equiv.)

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Acetonitrile | 65 |

| 2 | Dichloromethane | Lower |

| 3 | Ethanol | Lower |

| 4 | Toluene | Lower |

Acetonitrile was found optimal for yield and reaction efficiency.

Temperature and Time Optimization

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 50 | 24 | 45 |

| 2 | 70 | 24 | 65 |

| 3 | 90 | 12 | 60 |

| 4 | 70 | 48 | 67 |

Optimal temperature around 70 °C for 24 h balances yield and reaction time.

Mechanistic Insights

- The Brønsted acid-mediated method proceeds via protonation of quinoxaline, activating it towards nucleophilic attack by the indole at the 3-position.

- The InCl3-catalyzed method involves initial imine formation between amine and aldehyde, followed by intramolecular cyclizations leading to fused quinoxaline-indole frameworks.

- Both methods involve formation of new C–N and C–C bonds, critical for constructing the target heterocyclic system.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Catalyst/Acid | Solvent | Temperature | Yield Range | Scale | Notes |

|---|---|---|---|---|---|---|---|

| Multi-step condensation | 3-(1H-indol-3-yl)quinoxaline + cyanogen bromide | Basic conditions | Acetonitrile | RT to 70 °C | Moderate | Lab & Industrial | Purification by recrystallization |

| Brønsted acid-mediated substitution | Quinoxaline + Indole | HCl (1.2 equiv.) | Acetonitrile | 70 °C | Up to 65% | Lab scale | Acid screening critical for yield |

| InCl3-catalyzed one-pot synthesis | 1-(2-aminophenyl)indoles + 2-propargyloxybenzaldehydes | InCl3 (catalytic) | p-Xylene | Reflux | 25–83% | Lab scale | High atom economy, fused heterocycles |

Research Findings and Practical Considerations

- The Brønsted acid-mediated method is straightforward and uses commercially available reagents with moderate yields, suitable for research and small-scale synthesis.

- The InCl3-catalyzed one-pot method offers a more atom-economical and step-efficient approach, enabling access to complex fused quinoxaline derivatives with good yields.

- Reaction conditions such as acid type, solvent, temperature, and time are crucial parameters for optimizing yield and purity.

- Purification typically involves column chromatography or recrystallization, with characterization by NMR, IR, and mass spectrometry confirming product identity.

Chemical Reactions Analysis

Oxidation Reactions

The quinoxaline and indole moieties undergo oxidation under controlled conditions:

-

Quinoxaline ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the quinoxaline system to quinoxaline-6-carboxylic acid derivatives .

-

Indole oxidation : Strong oxidizing agents like chromium trioxide (CrO₃) oxidize the indole ring to form oxindole or isatin derivatives .

Table 1: Oxidation Reactions and Products

| Reaction Site | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Quinoxaline | KMnO₄, H₂SO₄, 80°C | Quinoxaline-6-carboxylic acid | |

| Indole | CrO₃, AcOH, reflux | 3-Oxo-quinoxaline-indole hybrid |

Reduction Reactions

Selective reduction targets the nitrile group or aromatic rings:

-

Nitrile reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, yielding 3-(1H-indol-3-yl)-quinoxaline-6-methylamine .

-

Ring hydrogenation : Sodium borohydride (NaBH₄) reduces the quinoxaline ring to a dihydroquinoxaline derivative .

Table 2: Reduction Reactions and Outcomes

| Target | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitrile group | H₂ (1 atm), Pd/C, EtOH | Quinoxaline-6-methylamine derivative | |

| Quinoxaline | NaBH₄, MeOH, 25°C | 1,2-Dihydroquinoxaline analog |

Substitution Reactions

The electron-deficient quinoxaline ring facilitates nucleophilic substitutions:

-

Chlorination : Reacts with POCl₃ to form 6-chloro-3-(1H-indol-3-yl)quinoxaline .

-

Amination : Ammonia or primary amines substitute the nitrile group, forming carboxamides .

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| POCl₃ | Reflux, 110°C | 6-Chloro-quinoxaline derivative | |

| NH₃ (aq.) | Ethanol, 60°C | Quinoxaline-6-carboxamide |

Cross-Coupling Reactions

The compound participates in metal-catalyzed cross-couplings:

-

FeCl₃-mediated coupling : Reacts with arylboronic acids to form biaryl derivatives .

-

Palladium-catalyzed Suzuki coupling : Links to aryl halides, expanding π-conjugation .

Table 4: Cross-Coupling Examples

| Catalyst | Coupling Partner | Product | Reference |

|---|---|---|---|

| FeCl₃ | Phenylboronic acid | 6-Phenyl-quinoxaline-indole hybrid | |

| Pd(PPh₃)₄ | 4-Bromotoluene | 6-(4-Methylphenyl)-quinoxaline |

Cycloaddition and Multicomponent Reactions

The nitrile group enables cycloadditions:

-

1,3-Dipolar cycloaddition : Reacts with azides to form tetrazolo[1,5-a]pyrimidines .

-

Knoevenagel condensation : Forms fused heterocycles with active methylene compounds .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

-

Anticancer activity : Chloro-substituted analogs (e.g., 6-chloro derivatives) show IC₅₀ values of 1.9–2.3 µg/mL against HCT-116 and MCF-7 cell lines .

-

Antimicrobial properties : Amino-substituted derivatives inhibit S. aureus and P. aeruginosa at 0.22 mg/mm² .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a lead molecule in drug discovery. Its bioactive properties suggest efficacy against various diseases, particularly:

- Anticancer Activity : Studies have demonstrated that derivatives of quinoxaline exhibit significant antitumor effects in vitro. For example, certain quinoxaline derivatives have shown IC50 values as low as 0.5 μg/mL against liver carcinoma cells .

- Antiviral Properties : Research indicates that 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile may inhibit the replication of viruses such as HSV-1 and cytomegalovirus. The mechanism involves binding to viral components, thus preventing their proliferation .

Organic Synthesis

In organic chemistry, this compound serves as a vital building block for synthesizing more complex molecules. It facilitates the creation of various heterocyclic compounds through reactions such as:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions at the indole or quinoxaline moieties, allowing for functionalization with alkyl halides or acyl chlorides.

- Green Chemistry Applications : Recent advancements have introduced eco-friendly synthetic methods for producing quinoxaline derivatives, emphasizing non-toxic and economical processes .

Materials Science

The unique properties of this compound extend to materials science, where it is explored for applications in:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic electronic devices, including light-emitting diodes (LEDs) and photovoltaic cells.

- Advanced Coatings : Its chemical stability and reactivity allow it to be incorporated into coatings that require specific mechanical and thermal properties.

Anticancer Activity Study

A recent study evaluated the anticancer potential of various quinoxaline derivatives, including this compound. The results indicated that certain modifications led to enhanced activity against cancer cell lines, with specific derivatives achieving IC50 values significantly lower than traditional chemotherapeutics .

Antiviral Efficacy Against Influenza

In another investigation focusing on antiviral applications, a derivative of this compound exhibited strong inhibitory activity against the H1N1 influenza virus. The compound demonstrated an IC50 of 0.2164 μM with minimal cytotoxicity (CC50 value of 315578.68 μM), highlighting its potential as a therapeutic agent against viral infections .

Chemical Reactions Analysis

The compound participates in various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form quinoxaline carboxylic acid derivatives using potassium permanganate or chromium trioxide. |

| Reduction | Reduction with hydrogen gas in the presence of a palladium catalyst yields reduced quinoxaline derivatives. |

| Substitution | Nucleophilic substitutions can occur at either the indole or quinoxaline moieties. |

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The compound can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Indol-3-yl)quinoxaline-6-carbonitrile (4p)

- Structural Difference: The indole moiety is attached at position 2 of the quinoxaline ring instead of position 3.

- Physical Properties: Melting Point: 297–299°C (vs. Spectral Data: IR (CN stretch at 2221 cm⁻¹), HRMS ([M+H]+: 271.0986).

- Implications : Positional isomerism may alter electronic properties, solubility, and biological activity due to differences in hydrogen bonding and steric effects.

7-Substituted-5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles

- Structural Difference: Replaces quinoxaline with a tetrazolo-pyrimidine ring, introducing additional nitrogen atoms.

6-Cyano-1H-indole-3-carboxylic Acid

- Structural Difference: Substitutes the quinoxaline ring with a carboxylic acid group at position 3 of indole.

- Implications : The carboxylic acid group introduces strong hydrogen bonding capacity, improving aqueous solubility but reducing membrane permeability compared to the carbonitrile-containing target compound.

Spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile Derivatives

- Structural Difference : Incorporates a spirocyclic framework with a pyrrolidine ring and thiophene substituent.

- Crystallographic Data: Monoclinic crystal system (space group P21/c), unit cell parameters a = 11.6215 Å, b = 17.1050 Å.

Data Table: Key Properties of Compared Compounds

Functional and Application Comparisons

- Medicinal Chemistry: The target compound’s quinoxaline core may interact with DNA via intercalation, similar to ellipticine derivatives. Tetrazolo-pyrimidine analogs (e.g., ) are explored as kinase inhibitors due to enhanced hydrogen bonding. Spirocarbonitriles () show promise in targeting conformational-sensitive enzymes.

- Materials Science: Carbonitrile groups improve thermal stability, as seen in the high melting point of 4p (297–299°C). Planar quinoxalines facilitate π-π stacking in organic semiconductors, whereas spiro systems () disrupt stacking, altering optoelectronic properties.

Biological Activity

Overview

3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile is a heterocyclic compound that integrates the structural features of indole and quinoxaline. This combination endows it with unique chemical reactivity and significant biological activity, making it a subject of interest in medicinal chemistry and drug discovery. The compound has been investigated for its potential applications in treating various diseases, including cancer and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, affecting various signaling pathways:

- Molecular Targets : The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

- Pathways Involved : It influences pathways related to cell proliferation, apoptosis, and inflammation, which are crucial in cancer progression and immune responses.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For example:

- In vitro Studies : The compound demonstrated significant inhibitory effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values reported in the low micromolar range (1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7) compared to doxorubicin .

| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 1.9 | 3.23 (Doxorubicin) |

| MCF-7 | 2.3 | 3.23 (Doxorubicin) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties:

- Mechanistic Insights : The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- HDAC Inhibitors : A series of quinoxaline derivatives were synthesized and tested for histone deacetylase (HDAC) inhibition, revealing that certain analogs exhibited promising anticancer activity by modulating gene expression related to cell cycle regulation .

- Antiviral Properties : Research on indole-based quinoxalines indicated their potential as antiviral agents against viruses like HSV and cytomegalovirus, suggesting a broader spectrum of biological activity beyond cancer treatment .

Q & A

Q. What are the recommended synthetic routes for 3-(1H-Indol-3-yl)-quinoxaline-6-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves coupling indole derivatives with pre-functionalized quinoxaline precursors. A green chemistry approach, such as a one-pot Knoevenagel condensation under solvent-free conditions, has been reported for analogous indole-carbonitrile systems, achieving yields >80% at 80–100°C . Key steps include:

- Regioselective nitrile introduction : Use copper(I) cyanide or Pd-catalyzed cyanation to position the nitrile group at the 6-position of quinoxaline.

- Indole coupling : Suzuki-Miyaura cross-coupling with boronic acid derivatives of indole under inert atmosphere (N₂/Ar) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How can the structure of this compound be validated post-synthesis?

A multi-technique approach is essential:

- NMR : Confirm indole protons (δ 10.9–11.2 ppm for NH) and quinoxaline aromatic protons (δ 8.2–8.6 ppm). The nitrile group does not show a proton signal but can be inferred via IR (sharp peak at ~2200 cm⁻¹) .

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles between indole and quinoxaline rings. For example, a study on a similar spiro-indole-carbonitrile system reported a 76.5° dihedral angle between fused rings .

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 299.0932 for C₁₇H₁₁N₄).

Q. What solvent systems are suitable for crystallizing this compound?

Slow evaporation from polar aprotic solvents (DMF, DMSO) or mixed solvents (CHCl₃/MeOH) is effective. For example, a related indole-quinoxaline derivative crystallized in a monoclinic P2₁/c space group using DMF at 291 K, achieving an R factor of 0.054 .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound, and how can these be analyzed?

Graph set analysis (GSA) is critical for characterizing hydrogen-bonding networks. For indole-containing systems:

- N–H···N interactions : Indole NH often donates to quinoxaline N atoms, forming D (donor) motifs. A study on 3-cyanopyridine derivatives revealed C(6) chains via N–H···N bonds .

- C–H···π interactions : Contribute to layered packing. Use Mercury software to calculate interaction distances (e.g., 3.3–3.5 Å for C–H···π) .

- Validation : Cross-reference with Etter’s rules for hydrogen-bonding hierarchies and use SHELXL for refining H-bond parameters .

Q. What challenges arise in refining crystallographic data for this compound, and how can they be resolved?

Common issues include:

- Disorder in the nitrile group : Apply ISOR and DELU restraints in SHELXL to stabilize thermal parameters .

- Twinned crystals : Use the TWIN command in SHELXL and validate with the Hooft parameter (>0.3 indicates twinning) .

- Data contradictions : Compare R₁ values for Friedel pairs (Δ > 5% suggests incorrect space group assignment). A study on a similar system resolved this by testing multiple space groups (P-1 vs. P2₁) .

Q. How can ring puckering in the quinoxaline moiety be quantified, and what implications does this have for reactivity?

Use Cremer-Pople parameters to quantify puckering:

- Amplitude (Q) : For planar quinoxaline, Q ≈ 0. For puckered rings (e.g., boat conformation), Q > 0.3 Å.

- Phase angle (θ) : Determines puckering direction. A study on cyclopentane analogs reported θ = 18° for envelope conformations .

- Reactivity impact : Puckering alters π-conjugation, affecting electronic properties (e.g., redox potentials in electrochemical studies).

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental bond angles in the indole-quinoxaline system?

- Source of error : DFT calculations (B3LYP/6-311G**) often underestimate steric strain. For example, a calculated C–C–N angle of 117° may deviate from the SCXRD-measured 122° due to crystal packing forces .

- Mitigation : Use periodic boundary conditions (PBC) in DFT to simulate solid-state effects. Compare Hirshfeld surfaces (CrystalExplorer) to identify dominant intermolecular forces .

Q. Why might NMR spectra show unexpected splitting patterns for indole protons?

- Dynamic effects : Slow rotation of the indole ring at room temperature causes splitting. Variable-temperature NMR (VT-NMR) at 253 K can coalesce signals .

- Polymorphism : Different crystalline forms (e.g., enantiotropic polymorphs) may exist. Cross-validate with DSC (melting point differences >5°C) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Analogs

| Compound | Space Group | R Factor | Bond Length (C≡N, Å) | Reference |

|---|---|---|---|---|

| Spiro-indole-carbonitrile | P-1 | 0.054 | 1.15 | |

| 4-Phenyl derivative | P2₁/c | 0.126 | 1.16 |

Q. Table 2. Comparison of Synthetic Yields Under Different Conditions

| Method | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel | 80 | Solvent-free | 80 | |

| Suzuki-Miyaura | 100 | DMF/H₂O | 72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.